molecular formula C12H16N2O B10823178 Psilocin-d6

Psilocin-d6

Cat. No.: B10823178
M. Wt: 210.30 g/mol
InChI Key: SPCIYGNTAMCTRO-WFGJKAKNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of psilocin-d6 involves the incorporation of deuterium atoms into the psilocin molecule. This can be achieved through several synthetic routes, one of which includes the use of deuterated reagents in the synthesis process. The general steps involve:

    Starting Material: The synthesis begins with an indole derivative.

    Deuteration: Deuterated reagents are used to introduce deuterium atoms into the molecule.

    Functional Group Transformations: Various functional group transformations are carried out to achieve the final structure of this compound.

Industrial Production Methods: Industrial production of this compound is typically carried out in specialized laboratories equipped for handling deuterated compounds. The process involves:

Chemical Reactions Analysis

Types of Reactions: Psilocin-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form psilocybin-d6, a phosphorylated derivative.

    Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Various catalysts can be used to facilitate these reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as psilocybin-d6 and other modified tryptamines .

Scientific Research Applications

Psilocin-d6 has a wide range of applications in scientific research:

Mechanism of Action

Psilocin-d6 exerts its effects primarily through its interaction with serotonin receptors in the brain. It acts as a non-selective agonist at many serotonin receptors, especially the 5-HT2A receptor. This interaction leads to changes in gene expression and neural circuitry, particularly in areas of the brain associated with mood and perception. The downstream effects include alterations in the default mode network and the amygdala, which are thought to mediate its psychedelic and potential antidepressant effects .

Comparison with Similar Compounds

    Psilocybin: The phosphorylated form of psilocin, which is a prodrug that is converted to psilocin in the body.

    Lysergic Acid Diethylamide (LSD): A potent hallucinogen that also acts on serotonin receptors.

    N,N-Dimethyltryptamine (DMT): Another tryptamine-based hallucinogen with similar effects.

    5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): A potent psychedelic compound with a similar mechanism of action

Uniqueness of Psilocin-d6: The uniqueness of this compound lies in its deuterated nature, which makes it particularly useful as an internal standard in analytical chemistry. The presence of deuterium atoms allows for more accurate quantification and analysis of psilocin in various samples, making it an invaluable tool in research and industry .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

210.30 g/mol

IUPAC Name

3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-4-ol

InChI

InChI=1S/C12H16N2O/c1-14(2)7-6-9-8-13-10-4-3-5-11(15)12(9)10/h3-5,8,13,15H,6-7H2,1-2H3/i1D3,2D3

InChI Key

SPCIYGNTAMCTRO-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCC1=CNC2=C1C(=CC=C2)O)C([2H])([2H])[2H]

Canonical SMILES

CN(C)CCC1=CNC2=C1C(=CC=C2)O

Origin of Product

United States

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